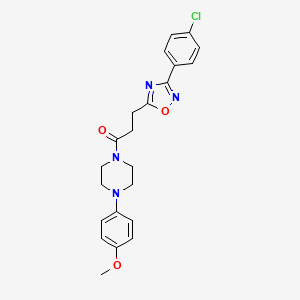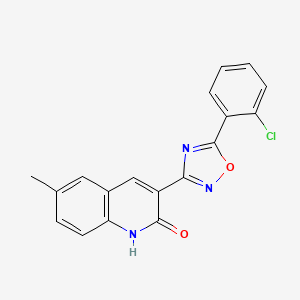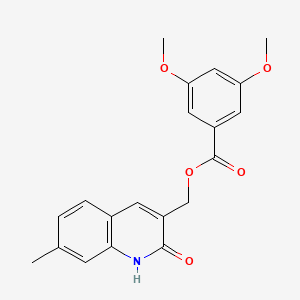
3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and pharmacology. This compound is a member of the oxadiazole family and has been the subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of 3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to a decrease in inflammation, cell proliferation, and microbial growth.
Biochemical and Physiological Effects
Studies have shown that 3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of bacteria, fungi, and viruses. In addition, it has been shown to reduce inflammation and cell proliferation in various disease models. Furthermore, it has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole. These include further studies on its mechanism of action, as well as its potential applications in drug delivery and as an anticancer agent. In addition, there is a need for more studies on its toxicity and safety profile, as well as its pharmacokinetics and pharmacodynamics. Furthermore, there is a need for studies on the potential interactions of 3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole with other drugs and compounds. Overall, the future of research on 3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole looks promising, and it is likely that this compound will continue to be the subject of extensive research in the coming years.
Synthesis Methods
The synthesis of 3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde with isopropyl hydrazinecarboxylate in the presence of acetic acid. The resulting product is then treated with phosphorus oxychloride to yield the final compound. This synthesis method has been optimized to produce high yields of pure 3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole.
Scientific Research Applications
3-isopropyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. In addition, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11(2)15-17-16(24-18-15)12-4-5-13(14(10-12)21(22)23)20-8-6-19(3)7-9-20/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQNGHPTZCDLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

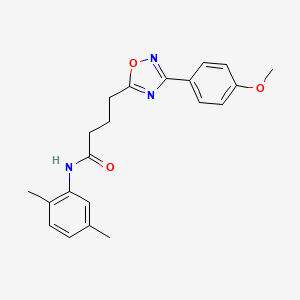
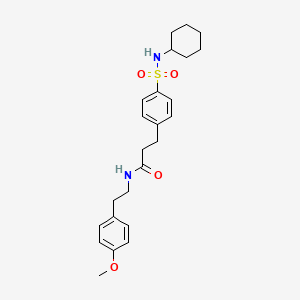
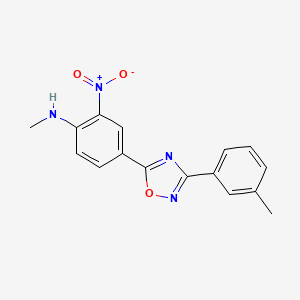
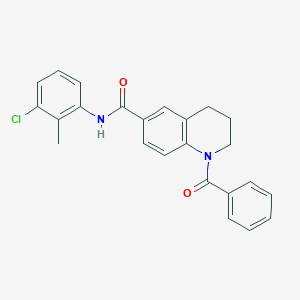
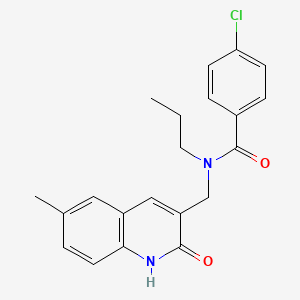
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)
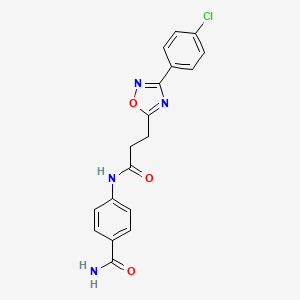


![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)

